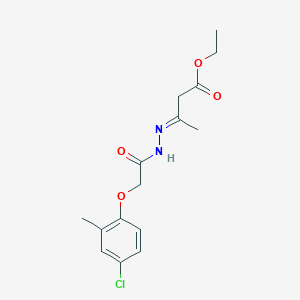
(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate is an organic compound with the molecular formula C16H21ClN2O4 This compound is characterized by its complex structure, which includes a phenoxy group, a hydrazono group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate typically involves a multi-step process:
Formation of the Phenoxyacetyl Hydrazide: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 4-chloro-2-methylphenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-chloro-2-methylphenoxyacetyl hydrazide.
Condensation Reaction: The hydrazide is then condensed with ethyl acetoacetate under acidic conditions to form the target compound, ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and hydrazono groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenoxy derivatives.
科学研究应用
Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}-2-methylbutanoate
- Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}-2-ethylbutanoate
Uniqueness
Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C15H19ClN2O4 |
|---|---|
分子量 |
326.77 g/mol |
IUPAC 名称 |
ethyl (3E)-3-[[2-(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene]butanoate |
InChI |
InChI=1S/C15H19ClN2O4/c1-4-21-15(20)8-11(3)17-18-14(19)9-22-13-6-5-12(16)7-10(13)2/h5-7H,4,8-9H2,1-3H3,(H,18,19)/b17-11+ |
InChI 键 |
RBLGPLSVUDFCGV-GZTJUZNOSA-N |
手性 SMILES |
CCOC(=O)C/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)C)/C |
规范 SMILES |
CCOC(=O)CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)
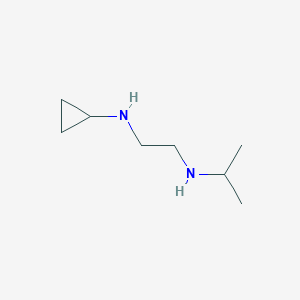
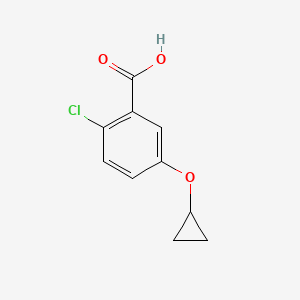
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
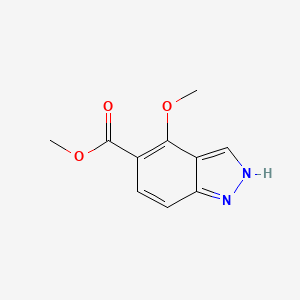
![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
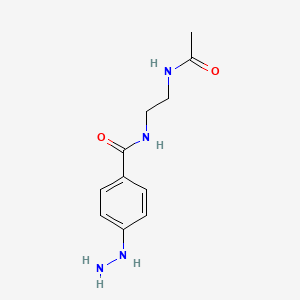
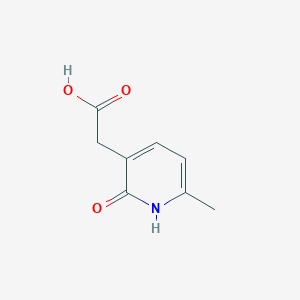
![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)
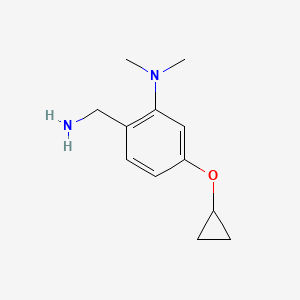
![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)
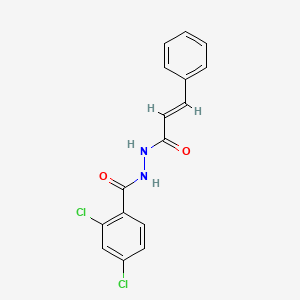
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
